2-cyano-3-[4-(diethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide
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Overview
Description
2-cyano-3-[4-(diethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a diethylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-(diethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the starting materials: The initial step involves the preparation of 4-(diethylamino)benzaldehyde and furan-2-carbaldehyde.
Knoevenagel Condensation: The aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the intermediate compound.
Amidation: The intermediate is then reacted with furan-2-ylmethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[4-(diethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing the cyano group.
Scientific Research Applications
2-cyano-3-[4-(diethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics and photonics.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-cyano-3-[4-(diethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and diethylamino group play crucial roles in its binding affinity and specificity. The furan ring may also contribute to its overall molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(furan-2-ylmethyl)prop-2-enamide
- (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Uniqueness
2-cyano-3-[4-(diethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct electronic properties. The diethylamino group also enhances its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-22(4-2)17-9-7-15(8-10-17)12-16(13-20)19(23)21-14-18-6-5-11-24-18/h5-12H,3-4,14H2,1-2H3,(H,21,23)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVHYIMGLNDKBP-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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